molecular formula C6H14N2O B2761690 Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis CAS No. 748762-46-1

Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis

Cat. No.: B2761690
CAS No.: 748762-46-1
M. Wt: 130.191
InChI Key: XEXIPRQHXNUUAA-OLQVQODUSA-N
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Description

Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis: is a chiral compound with a tetrahydrofuran ring structure. This compound is notable for its unique stereochemistry, which includes both (2R) and (5S) configurations. The cis configuration indicates that the substituents on the tetrahydrofuran ring are on the same side, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydrofuran and amine precursors.

    Cyclization Reaction: The tetrahydrofuran ring is formed through a cyclization reaction, often catalyzed by acids or bases under controlled temperature and pressure conditions.

    Chiral Resolution: The racemic mixture is then subjected to chiral resolution techniques to isolate the desired (2R,5S) enantiomer. This can be achieved through methods such as chromatography or crystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced separation techniques, such as simulated moving bed chromatography, can enhance the efficiency of chiral resolution.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

    Substitution: Nucleophiles like halides, under conditions such as reflux or room temperature.

Major Products Formed:

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted tetrahydrofuran derivatives with various functional groups.

Scientific Research Applications

Chemistry: Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of complex molecules with specific chiral configurations.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature allows for the investigation of stereospecific binding and activity.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with biological targets in a stereospecific manner can lead to the discovery of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of chiral intermediates for pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism of action of Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral configuration allows it to fit into specific binding sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

  • (2R,5R)-tetrahydrofuran-2,5-diyl)dimethanamine, cis
  • (2S,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis
  • (2S,5R)-tetrahydrofuran-2,5-diyl)dimethanamine, cis

Uniqueness: Rac-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine, cis is unique due to its specific (2R,5S) configuration and cis arrangement of substituents. This distinct stereochemistry imparts unique chemical and biological properties, differentiating it from other similar compounds with different configurations.

Properties

IUPAC Name

[(2S,5R)-5-(aminomethyl)oxolan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-3-5-1-2-6(4-8)9-5/h5-6H,1-4,7-8H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXIPRQHXNUUAA-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1CN)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748762-46-1
Record name Rel-((2R,5S)-tetrahydrofuran-2,5-diyl)dimethanamine
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